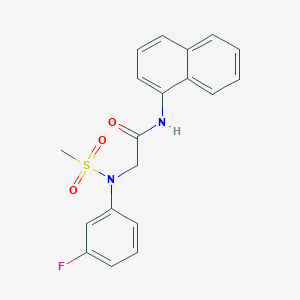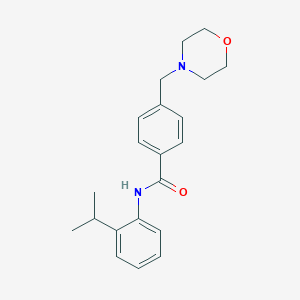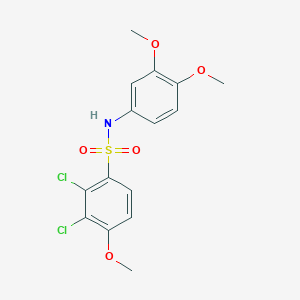![molecular formula C22H20FIN2O3S B296978 2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B296978.png)
2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-(4-iodo-2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-(4-iodo-2-methylphenyl)acetamide, also known as FMIA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biochemistry. The compound is synthesized through a multi-step procedure and has been found to have unique biochemical and physiological effects, making it a promising candidate for future research.
Mecanismo De Acción
The mechanism of action of 2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-(4-iodo-2-methylphenyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and division. This leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-(4-iodo-2-methylphenyl)acetamide has been found to have several unique biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth, as well as induce apoptosis. Additionally, 2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-(4-iodo-2-methylphenyl)acetamide has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-(4-iodo-2-methylphenyl)acetamide has several advantages for lab experiments, including its ability to inhibit cancer cell growth and induce apoptosis. However, the compound is complex to synthesize and can be expensive, making it difficult to use in large-scale experiments. Additionally, the mechanism of action of 2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-(4-iodo-2-methylphenyl)acetamide is not fully understood, which can make it challenging to interpret results.
Direcciones Futuras
There are several future directions for research involving 2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-(4-iodo-2-methylphenyl)acetamide. One area of interest is in the development of new cancer therapies that utilize 2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-(4-iodo-2-methylphenyl)acetamide. Additionally, 2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-(4-iodo-2-methylphenyl)acetamide has potential applications in the treatment of inflammatory diseases and other conditions. Further research is needed to fully understand the mechanism of action of 2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-(4-iodo-2-methylphenyl)acetamide and its potential applications in medicine and biochemistry.
Métodos De Síntesis
The synthesis of 2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-(4-iodo-2-methylphenyl)acetamide involves several steps, starting with the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylaniline. The resulting product is then reacted with 4-iodo-2-methylaniline to obtain the final product. The synthesis of 2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-(4-iodo-2-methylphenyl)acetamide is complex and requires careful attention to detail to achieve high yields.
Aplicaciones Científicas De Investigación
2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-(4-iodo-2-methylphenyl)acetamide has been studied extensively for its potential applications in medicine and biochemistry. One of the main areas of research has been in the development of new cancer treatments. 2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-(4-iodo-2-methylphenyl)acetamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for future cancer therapies.
Propiedades
Fórmula molecular |
C22H20FIN2O3S |
|---|---|
Peso molecular |
538.4 g/mol |
Nombre IUPAC |
2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-(4-iodo-2-methylphenyl)acetamide |
InChI |
InChI=1S/C22H20FIN2O3S/c1-15-3-8-19(9-4-15)26(30(28,29)20-10-5-17(23)6-11-20)14-22(27)25-21-12-7-18(24)13-16(21)2/h3-13H,14H2,1-2H3,(H,25,27) |
Clave InChI |
IEGXFXNSRCGEKH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2)I)C)S(=O)(=O)C3=CC=C(C=C3)F |
SMILES canónico |
CC1=CC=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2)I)C)S(=O)(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B296895.png)


![2-[4-ethoxy(phenylsulfonyl)anilino]-N-propylacetamide](/img/structure/B296900.png)
![Ethyl 2-({[2-chloro(methylsulfonyl)anilino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B296902.png)
![N-butyl-2-[4-ethoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B296903.png)
![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B296905.png)

![2-(2,4-dichlorophenoxy)-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B296908.png)
![2-[3-fluoro(methylsulfonyl)anilino]-N-(1-phenylethyl)acetamide](/img/structure/B296909.png)
![2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B296910.png)
![2,4,6-trimethyl-N-[4-(2-toluidinosulfonyl)phenyl]benzenesulfonamide](/img/structure/B296911.png)
![N-(sec-butyl)-2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide](/img/structure/B296912.png)
![2-[3-fluoro(methylsulfonyl)anilino]-N-(2-phenylethyl)acetamide](/img/structure/B296917.png)